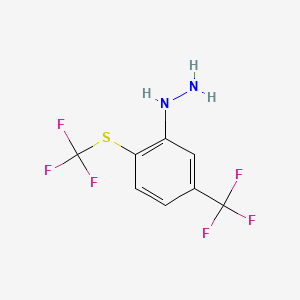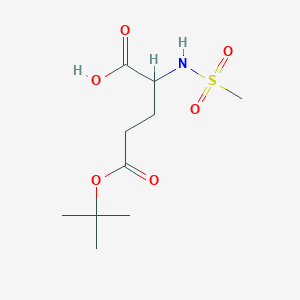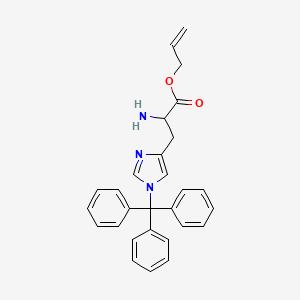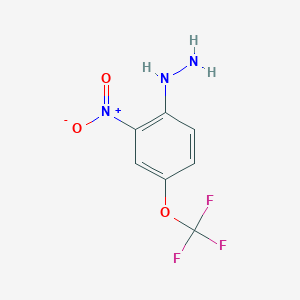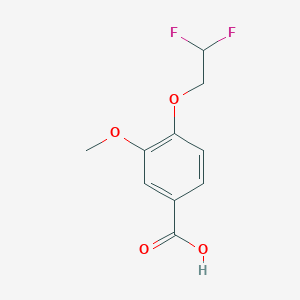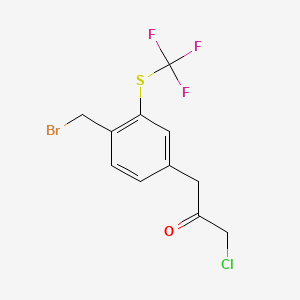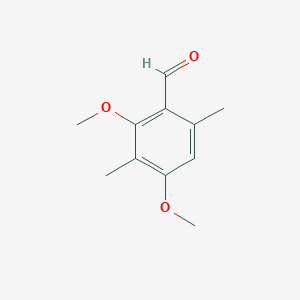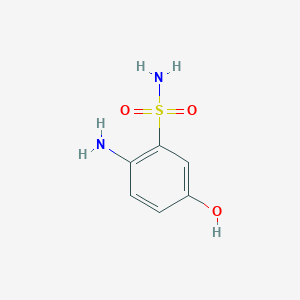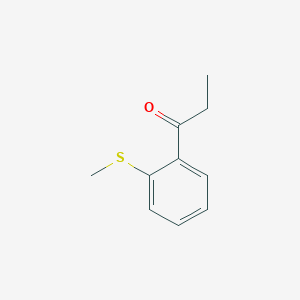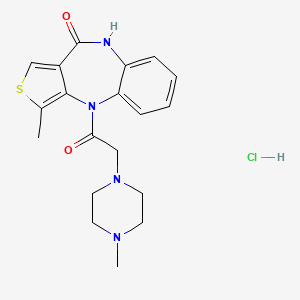
Telenzepine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telenzepine hydrochloride is a thienobenzodiazepine compound that acts as a selective muscarinic M1 receptor antagonist. It is primarily used in the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion . The compound is known for its atropisomeric nature, meaning it has a stereogenic C–N-axis, which contributes to its stability and activity .
准备方法
The synthesis of telenzepine hydrochloride involves several steps, starting with the formation of the thienobenzodiazepine core. This is typically achieved through a series of condensation and cyclization reactions. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
化学反应分析
Telenzepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thienobenzodiazepine core.
科学研究应用
Telenzepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving muscarinic receptor antagonists.
Biology: The compound is used to study the role of muscarinic receptors in various biological processes.
Industry: It is used in the development of new drugs targeting muscarinic receptors.
作用机制
Telenzepine hydrochloride exerts its effects by selectively binding to muscarinic M1 receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in gastric acid secretion, making it effective in the treatment of peptic ulcers . The compound’s activity is primarily related to its (+)-isomer, which is significantly more active than the (–)-isomer .
相似化合物的比较
Telenzepine hydrochloride is often compared with other muscarinic receptor antagonists such as pirenzepine. While both compounds inhibit gastric acid secretion, this compound is found to be more potent and selective for the M1 receptor . Other similar compounds include atropine and scopolamine, which also act on muscarinic receptors but have different selectivity and potency profiles .
属性
CAS 编号 |
127519-18-0 |
|---|---|
分子式 |
C19H23ClN4O2S |
分子量 |
406.9 g/mol |
IUPAC 名称 |
1-methyl-10-[2-(4-methylpiperazin-1-yl)acetyl]-5H-thieno[3,4-b][1,5]benzodiazepin-4-one;hydrochloride |
InChI |
InChI=1S/C19H22N4O2S.ClH/c1-13-18-14(12-26-13)19(25)20-15-5-3-4-6-16(15)23(18)17(24)11-22-9-7-21(2)8-10-22;/h3-6,12H,7-11H2,1-2H3,(H,20,25);1H |
InChI 键 |
XZVKOMOTDZLLDN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



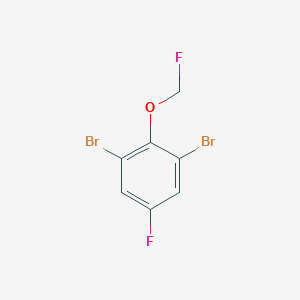
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)
